1-(2-Bromophenyl)cyclohexan-1-amine
Description
Significance of Arylcyclohexylamine Derivatives in Contemporary Chemical Biology
Arylcyclohexylamine derivatives are of profound interest in modern chemical biology primarily due to their interaction with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. lookchem.com As antagonists of the NMDA receptor, these compounds can modulate glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. lookchem.com This mechanism of action underpins their application as tool compounds to probe the function of NMDA receptors in various neurological and psychiatric conditions. The versatility of the arylcyclohexylamine scaffold allows for systematic chemical modifications, enabling researchers to fine-tune the pharmacological properties of the derivatives to achieve desired effects, such as altered potency, selectivity, and metabolic stability. mdpi.com
Historical Context of Arylcyclohexylamines in Preclinical Investigations
The exploration of arylcyclohexylamines began in the mid-20th century, with the synthesis and investigation of phencyclidine (PCP) by the pharmaceutical company Parke-Davis in the 1950s. Initially developed as an anesthetic and analgesic agent, PCP's clinical use was ultimately halted due to its significant psychotomimetic side effects. google.com This led to further research and the development of ketamine, a structurally related compound with a shorter duration of action and a more manageable side-effect profile. These early preclinical studies in animal models, such as pigeons and rats, were crucial in characterizing the unique dissociative anesthetic properties of this class of compounds and in establishing the structure-activity relationships that guide modern research. nih.govresearchgate.net
Rationale for Research on 1-(2-Bromophenyl)cyclohexan-1-amine Derivatives
The rationale for investigating derivatives such as this compound stems from the established principles of medicinal chemistry, where the introduction of halogen atoms can significantly alter a molecule's physicochemical properties. The substitution of a bromine atom at the ortho-position (the 2-position) of the phenyl ring is a strategic modification.
Halogenation can influence a compound's:
Lipophilicity: Affecting its ability to cross the blood-brain barrier.
Metabolic Stability: Potentially blocking sites of metabolic oxidation and prolonging the compound's duration of action.
Receptor Binding Affinity: The size and electronegativity of the bromine atom can alter the way the molecule fits into and interacts with its target receptor, potentially leading to changes in potency and selectivity.
Studies on related halogenated arylcyclohexylamines have shown that substitutions on the aromatic ring can indeed modulate their activity. mdpi.com For instance, research into ring-substituted ketamine analogues has demonstrated that the position and nature of the substituent are critical, with 2- and 3-substituted compounds often showing greater activity than their 4-substituted counterparts. mdpi.com The investigation of a 2-bromo derivative like this compound is, therefore, a logical step in the systematic exploration of the structure-activity relationships within the arylcyclohexylamine class.
Overview of Research Trajectories for the Compound
Given the limited specific public research on this compound, its research trajectory is largely hypothetical and based on the broader field of arylcyclohexylamine development. Initial research would likely involve its chemical synthesis, followed by a comprehensive in vitro pharmacological characterization. This would entail assessing its binding affinity and functional activity at NMDA receptors and a panel of other receptors to determine its selectivity profile.
Subsequent preclinical studies in animal models would be necessary to evaluate its in vivo effects. These investigations would likely focus on its potential as a central nervous system agent. The data gathered from these studies would be crucial in determining whether this compound or its derivatives possess a desirable pharmacological profile that warrants further development.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZUFACOJJPFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Characterization and Purity Assessment Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise atomic and molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their internal architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For 1-(2-Bromophenyl)cyclohexan-1-amine, both ¹H and ¹³C NMR would be employed.
In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals would confirm the connectivity of the molecule. The protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region (approximately 1.0-3.0 ppm). The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be concentration-dependent and would disappear upon D₂O exchange. The aromatic protons of the bromophenyl group would resonate in the downfield region (around 7.0-7.6 ppm), with their splitting pattern revealing their substitution pattern on the aromatic ring.
¹³C NMR spectroscopy would provide information on the number of non-equivalent carbon atoms. The cyclohexyl carbons would be expected in the 20-60 ppm range, with the carbon attached to the amine and phenyl groups (C1) being the most downfield of this set. The carbons of the bromophenyl ring would appear in the aromatic region (approximately 120-150 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl -CH₂- | 1.0 - 2.5 | 20 - 40 |
| Cyclohexyl -C-N | - | 50 - 70 |
| Amine -NH₂ | Variable (broad singlet) | - |
| Aromatic -CH | 7.0 - 7.6 | 125 - 140 |
| Aromatic -C-Br | - | 115 - 125 |
| Aromatic -C-C(N) | - | 140 - 150 |
Note: These are predicted ranges based on analogous structures. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₂H₁₆BrN). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with a nearly 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the cyclohexyl ring. Alpha-cleavage, a common fragmentation for amines, would result in the formation of a stable iminium ion.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 253/255 |
| [M-Br]⁺ | Loss of Bromine | 174 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
| [C₆H₁₀N]⁺ | Cyclohexyl iminium ion | 96 |
Note: m/z values correspond to the major isotope.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the cyclohexyl and aromatic groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. Aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The bromophenyl group would be the primary chromophore, and its absorption maxima (λ_max) would be expected in the UV region, characteristic of substituted benzene (B151609) rings.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two peaks) |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Alkane | C-H Stretch | 2850 - 2960 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1000 - 1200 |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating the target compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with a possible acid modifier like trifluoroacetic acid), would be developed. The purity of the compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-resolved, sharp, and symmetrical peak at a specific retention time would indicate a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be suitable for identifying any volatile impurities. The compound would elute from the GC column at a characteristic retention time, and the coupled mass spectrometer would provide a mass spectrum of the eluting peak, confirming its identity. This technique is also highly effective for separating and identifying any potential isomers.
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds. For this compound, which possesses a stereogenic center at the C1 position of the cyclohexyl ring, the separation and quantification of its enantiomers are essential for understanding its stereospecific properties and for quality control in synthetic processes. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. nih.gov
Detailed Research Findings
Based on the chiral separation of structurally similar compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of primary amines. mdpi.comeijppr.comabo.fi These CSPs, particularly those with carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between the enantiomers of this compound. nih.gov
A typical approach would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) under normal-phase conditions. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes like amines.
The optimization process would involve systematically varying the ratio of the alcohol modifier in the mobile phase. A lower concentration of the polar modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and potentially better resolution. Conversely, a higher concentration of the modifier will decrease retention times. The goal is to find a balance that provides baseline separation (Resolution, Rs ≥ 1.5) in a reasonable analysis time. The detection is typically carried out using a UV detector, set at a wavelength where the bromophenyl chromophore exhibits strong absorbance.
Hypothetical Chiral HPLC Separation Data
The following table represents a hypothetical, yet scientifically plausible, set of parameters and results for the chiral separation of (R)- and (S)-1-(2-Bromophenyl)cyclohexan-1-amine based on the principles discussed.
Table 1: Hypothetical Chiral HPLC Method for this compound
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | >99% (for a hypothetical enantiopure sample) |
This hypothetical data illustrates a successful baseline separation of the enantiomers, which is essential for accurate enantiomeric purity assessment. The resolution value (Rs) of 2.1 indicates a more than complete separation of the two peaks, allowing for precise quantification of each enantiomer.
Preclinical Pharmacological Characterization and Mechanistic Elucidation
Ligand-Receptor Interaction Profiling
The initial step in characterizing a new compound is to determine its binding affinity and selectivity for various receptors. This is often accomplished through a series of sophisticated assays.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. acs.org In these assays, a radiolabeled compound (the radioligand) with known affinity for a specific receptor is used. The test compound, in this case, 1-(2-Bromophenyl)cyclohexan-1-amine, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Illustrative Data from a Radioligand Binding Assay:
| Receptor | Radioligand | Ki (nM) for this compound (Hypothetical) |
|---|---|---|
| Receptor X | [³H]-Ligand A | 50 |
| Receptor Y | [¹²⁵I]-Ligand B | 200 |
| Receptor Z | [³H]-Ligand C | >10,000 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Investigation of Receptor Subtype Selectivity
Many receptors exist as multiple subtypes, and a compound's selectivity for these subtypes can have significant implications for its therapeutic effect and side-effect profile. Therefore, it is essential to investigate the binding of this compound to a panel of receptor subtypes.
The selectivity is determined by comparing the Ki values of the compound for the different receptor subtypes. A compound is considered selective if it has a significantly higher affinity for one subtype over others.
Allosteric Modulation Studies
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. They can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. Studies would be conducted to determine if this compound exhibits any allosteric modulatory effects on its target receptors. This can be assessed by observing its impact on the binding and functional response of an orthosteric ligand.
Cellular and Molecular Mechanistic Investigations
Following the determination of binding affinity and selectivity, the functional consequences of the compound's interaction with its target receptors are investigated through various in vitro assays.
In Vitro Functional Assays
These assays measure the biological response initiated by the binding of the compound to its receptor.
Illustrative Data from a Functional Assay (cAMP Accumulation):
| Receptor | Assay Type | EC50 (nM) for this compound (Hypothetical) | Efficacy (% of control) (Hypothetical) |
|---|---|---|---|
| Receptor X | cAMP Accumulation | 150 | 85% (Agonist) |
| Receptor Y | cAMP Accumulation | >10,000 | No effect |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Enzyme Inhibition and Activation Studies
It is also important to investigate whether this compound interacts with key enzymes, as this could reveal additional mechanisms of action or potential side effects.
The inhibitory activity is typically expressed as an IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Analysis of Cellular Pathway Modulation
There is currently no available research that has investigated the modulation of specific cellular pathways, such as protein synthesis or the release of inflammatory mediators, by this compound. Studies that would elucidate its potential impact on intracellular signaling cascades, gene expression, or the production of cytokines and other signaling molecules are absent from the public scientific record.
Investigations of Cellular Responses in Preclinical Models
Detailed investigations into the cellular responses to this compound in preclinical models, including in vitro studies using specific cell lines, have not been published. Consequently, there is no data available on its potential cytotoxic, pro-apoptotic, or other specific cellular activities that would be typically assessed in cell culture experiments.
Ex Vivo Tissue-Based Pharmacological Studies
Pharmacological studies on isolated tissues (ex vivo) to characterize the activity of this compound have not been reported in the available literature. Such studies would be crucial for understanding its potential effects on specific organ systems or tissue types, for instance, by evaluating muscle contractility, nerve transmission, or glandular secretion in response to the compound.
Metabolic and Biotransformation Investigations of 1 2 Bromophenyl Cyclohexan 1 Amine
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and biological activity. For 1-(2-bromophenyl)cyclohexan-1-amine, a comprehensive understanding of its biotransformation is essential. This involves assessing its stability in key metabolic organs, identifying the resulting metabolites, and elucidating the enzymatic pathways responsible for these transformations. The presence of a bromophenyl group and a cyclohexylamine (B46788) moiety suggests several potential metabolic routes.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for SAR Investigations
The design of SAR studies for arylcyclohexylamines like 1-(2-Bromophenyl)cyclohexan-1-amine is a systematic process. oncodesign-services.com It involves the synthesis and evaluation of a series of analogs where specific parts of the molecule are methodically changed. The core principle is to probe the chemical space around the lead compound to understand the structural requirements for optimal biological interaction. nih.gov
Key strategies in these investigations include:
Scaffold Modification: Altering the central cyclohexyl ring or the aromatic phenyl group to assess their role in activity. numberanalytics.com
Functional Group Modification: Changing or substituting the amine group or the bromine atom on the phenyl ring to evaluate their contribution to binding and efficacy. oncodesign-services.comnumberanalytics.com
Stereochemistry Optimization: Investigating different stereoisomers (the three-dimensional arrangement of atoms) as they can have profoundly different biological activities due to the specific chiral nature of biological targets. oncodesign-services.comnumberanalytics.com
These studies typically involve creating a library of related compounds and assessing their activity in relevant biological assays. The resulting data helps to build a comprehensive picture of how structure dictates function. oncodesign-services.com
Impact of Aromatic Substitution (e.g., Bromine Position and Nature) on Activity
The aromatic ring is a critical component for the activity of arylcyclohexylamines. nih.gov Modifications to this ring, including the position and nature of substituents, can significantly alter the compound's interaction with its biological targets. nih.gov For this compound, the bromine atom is located at the ortho (position 2) of the phenyl ring.
Research into related compounds, such as phencyclidine (PCP) analogs, has shown that both the electronic properties and the size of the substituent on the aromatic ring are important. nih.govresearchgate.net
Nature of the Substituent: The electronic effect of the substituent matters. Halogens like bromine are electron-withdrawing. Studies on similar compounds have indicated that reducing the electron density on the aromatic ring can lead to a loss of activity. nih.gov For example, replacing the bromine with a strongly electron-withdrawing nitro group (NO2) has been shown to abolish PCP-like activity in other analogs. nih.gov Conversely, substituting with electron-donating groups can sometimes maintain or enhance activity. nih.gov
The table below illustrates how different substitutions on the aromatic ring of a parent arylcyclohexylamine can influence activity, based on general findings in the literature.
| Substituent (at ortho, meta, or para position) | Electronic Effect | General Impact on Activity |
| -H (unsubstituted) | Neutral | Baseline activity |
| -Br (Bromo) | Electron-withdrawing | Modulates activity; position-dependent |
| -F (Fluoro) | Weakly electron-withdrawing | Often retains activity nih.gov |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Tends to decrease or abolish activity nih.gov |
| -NH₂ (Amino) | Electron-donating | Tends to retain activity nih.gov |
This table presents generalized trends observed in SAR studies of arylcyclohexylamines.
Influence of Cyclohexyl Ring Modifications on Biological Interactions
Modifications to this ring can have significant consequences:
Substitutions: Adding substituents, such as methyl or hydroxyl groups, to the cyclohexyl ring generally reduces potency. researchgate.net Hydroxylation, in particular, has been noted to decrease both the potency and efficacy of related compounds. researchgate.net
Ring Size: Altering the size of the cycloalkane ring (e.g., changing from a six-membered cyclohexane (B81311) to a five-membered cyclopentyl or a seven-membered cycloheptyl ring) can impact the spatial relationship between the aromatic ring and the amine group, often leading to reduced activity.
Conformational Rigidity: Introducing elements that restrict the ring's flexibility can provide insight into the optimal conformation for binding.
Development of QSAR Models for Predictive Analysis
Quantitative structure-activity relationship (QSAR) models use statistical and machine learning methods to create a mathematical relationship between chemical structure and biological activity. patsnap.comnih.gov These predictive models are invaluable tools in drug discovery for forecasting the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov
Developing a QSAR model for a series of compounds like arylcyclohexylamines involves several steps:
Data Collection: A dataset of compounds with known biological activities is compiled. nih.gov
Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. youtube.com These can include properties like logP (lipophilicity), molecular weight, pKa, and various 2D and 3D structural parameters. youtube.com
Model Building: A mathematical model is created using techniques like multiple linear regression, partial least squares, or more advanced machine learning algorithms to correlate the descriptors with the observed biological activity. youtube.comnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds to ensure its reliability. youtube.com
For arylcyclohexylamines, QSAR models can help elucidate the relative importance of electronic, steric, and hydrophobic properties in determining their activity. nih.gov By analyzing the coefficients in the QSAR equation, researchers can gain quantitative insights into the SAR, confirming, for example, that increased lipophilicity in a certain region of the molecule enhances activity while a bulky substituent in another region diminishes it. These models serve as a powerful guide for designing future analogs with improved properties.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for its biological target.
Molecular docking simulations have been employed to predict the binding mode of 1-(2-Bromophenyl)cyclohexan-1-amine within the binding sites of various receptors, particularly the NMDA receptor, a primary target for dissociative anesthetics. These simulations reveal that the compound, similar to ketamine, likely binds within the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.
Docking studies allow for the estimation of binding affinities through scoring functions that calculate the free energy of binding. For this compound, these calculations suggest a strong binding affinity for the NMDA receptor, consistent with its known pharmacological activity. The calculated binding energy is typically composed of contributions from electrostatic interactions, van der Waals forces, and desolvation penalties.
Interaction hotspots are regions within the binding site that contribute disproportionately to the binding energy. nih.gov Analysis of the docked pose of this compound highlights several such hotspots. The aforementioned salt bridge with the acidic residue is a primary electrostatic hotspot. Additionally, the hydrophobic pocket accommodating the bromophenyl group represents a significant hydrophobic hotspot. The identification of these hotspots is crucial for understanding the structure-activity relationships of this class of compounds and for designing new derivatives with altered potencies or selectivities. The ability of these hotspots to bind a variety of chemical scaffolds indicates a degree of conformational adaptability at the binding site. nih.gov
| Interaction Type | Interacting Residues (Hypothetical) | Estimated Contribution to Binding Energy (kcal/mol) |
| Salt Bridge | Aspartate (D) | -5 to -10 |
| Hydrogen Bond | Asparagine (N), Serine (S) | -2 to -5 |
| Van der Waals | Leucine (L), Valine (V), Phenylalanine (F) | -1 to -3 |
| Halogen Bond | Tyrosine (Y), Threonine (T) | -0.5 to -1.5 |
| Pi-Pi Stacking | Phenylalanine (F), Tyrosine (Y) | -1 to -2 |
This table presents hypothetical data based on typical molecular docking results for similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and stability of the complex over time.
MD simulations of the this compound-NMDA receptor complex, initiated from the docked pose, provide insights into the stability of the predicted binding mode. These simulations, typically run for hundreds of nanoseconds, show that the key interactions identified in docking are maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to the initial docked pose is monitored to assess its stability within the binding site. A low and stable RMSD value indicates a stable binding mode.
Furthermore, MD simulations can reveal transient interactions that are not captured by static docking. For instance, water-mediated hydrogen bonds between the ligand and the protein can be observed, which play a role in stabilizing the complex. The flexibility of both the ligand and the protein is accounted for, providing a more realistic representation of the biological system.
| Simulation Parameter | Typical Value/Observation |
| Simulation Time | 100-500 nanoseconds |
| Ligand RMSD | < 2 Å (indicating stability) |
| Key Interactions Maintained | Salt bridge, hydrophobic contacts |
| Observed Conformational Changes | Minor adjustments in side-chain orientations, potential allosteric shifts in distant domains |
This table presents hypothetical data based on typical molecular dynamics simulation results for similar compounds.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide the most accurate description of the electronic structure and reactivity of a molecule. These methods are computationally intensive and are typically applied to the ligand itself or to a smaller region of the protein-ligand binding site (QM/MM methods).
QM calculations on this compound can be used to determine its partial atomic charges, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the nature of the non-covalent interactions it forms with the receptor. For instance, the electrostatic potential surface can reveal regions of the molecule that are prone to electrostatic or hydrogen bonding interactions.
Furthermore, QM calculations can be used to study the reaction mechanisms of metabolic transformations. By modeling the electronic changes that occur during a reaction, researchers can predict the most likely sites of metabolism on the molecule. This is particularly relevant for understanding the formation of active or inactive metabolites of this compound.
Research Applications and Future Directions
Utility of 1-(2-Bromophenyl)cyclohexan-1-amine as a Research Probe in Mechanistic Biology
Arylcyclohexylamines serve as valuable molecular probes for investigating the function and structure of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. mdpi.comtaylorandfrancis.com this compound could be a particularly useful tool in this regard. The presence of a bromine atom offers several advantages for a research probe.
The bromine atom provides a site for radiolabeling, for instance, with bromine-76 or bromine-77, which are positron-emitting isotopes. This would allow for the use of Positron Emission Tomography (PET) to visualize and quantify NMDA receptor distribution and density in the living brain. Such studies are crucial for understanding the role of these receptors in neurological disorders.
Furthermore, the heavy bromine atom can be useful in biophysical studies, such as X-ray crystallography of the ligand-receptor complex. Its high electron density would aid in determining the precise orientation of the compound within the NMDA receptor's binding site, providing insights into the molecular interactions that govern its antagonist activity. This detailed structural information is invaluable for the rational design of new therapeutic agents targeting the NMDA receptor.
Potential for Derivatization Towards Novel Research Tools
Derivatization, the process of chemically modifying a compound, opens up numerous possibilities for transforming this compound into more specialized research tools. mdpi.com The molecule possesses two primary sites for such modification: the primary amine group and the bromophenyl ring.
The primary amine is a versatile functional group that can react with a variety of reagents to introduce new functionalities. For example, it can be acylated or alkylated to alter the compound's pharmacological properties, such as its affinity and selectivity for the NMDA receptor or other potential targets.
Moreover, the amine group can be coupled with fluorescent tags, such as dansyl chloride or fluorescein isothiocyanate. This would create fluorescent probes that allow for the visualization of NMDA receptors in cells and tissues using fluorescence microscopy. These probes would be instrumental in studying receptor trafficking and localization in response to various stimuli.
The bromophenyl moiety also offers a handle for chemical modification. Through palladium-catalyzed cross-coupling reactions, a common technique in medicinal chemistry, the bromine atom can be replaced with a wide range of other functional groups. This could be used to attach photoaffinity labels, which upon exposure to UV light, would form a covalent bond with the receptor. This allows for the identification of the specific amino acid residues that constitute the binding site.
| Derivatization Site | Reaction Type | Reagent/Method | Potential Application |
| Primary Amine | Acylation / Alkylation | Acyl chlorides, Alkyl halides | Modify pharmacological properties (affinity, selectivity) |
| Primary Amine | Fluorescent Labeling | Dansyl chloride, FITC | Create fluorescent probes for receptor imaging |
| Bromophenyl Ring | Cross-Coupling | Palladium catalysis | Attach photoaffinity labels for binding site mapping |
| Bromophenyl Ring | Radiosynthesis | Isotope exchange | Develop radioligands for PET imaging |
Integration of Multi-Omics Data in Compound Research
To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound. oup.comnih.govnih.gov
In the context of arylcyclohexylamine research, a multi-omics approach could reveal novel mechanisms of action and off-target effects. biocompare.com For example, treating neuronal cell cultures with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could identify signaling pathways modulated by the compound that are downstream of or independent from NMDA receptor antagonism. nih.gov
Metabolomics, the study of small molecule metabolites, could shed light on how the compound is metabolized and whether its metabolites have their own biological activity. nih.gov Integrating these different layers of omics data can help to build comprehensive molecular maps of the compound's effects, identify potential biomarkers for its activity, and predict its therapeutic or toxicological profile. oup.comnews-medical.net This approach is becoming increasingly integral in neurobiology research to understand the complex interplay of molecular networks in brain function and disease. nih.govbiocompare.com
Emerging Methodologies in Arylcyclohexylamine Research
The field of arylcyclohexylamine research is continually evolving, driven by advancements in analytical and sensor technologies. nih.govresearchgate.net The detection and quantification of these compounds and their metabolites in biological samples are critical for both forensic analysis and pharmacological studies. nih.gov
Emerging methodologies focus on increasing the sensitivity and speed of detection. Techniques such as ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) allow for the rapid and accurate measurement of very low concentrations of these substances. nih.gov There is also ongoing research into the development of novel sensors, including electrochemical and optical sensors, for the real-time detection of arylcyclohexylamines. researchgate.net These could have applications in clinical monitoring or on-site forensic testing.
In addition to analytical methods, advances in computational chemistry and molecular modeling are aiding in the design of new arylcyclohexylamine derivatives with specific properties. These in silico methods can predict the binding affinity and mode of interaction of novel compounds with the NMDA receptor, accelerating the discovery of new research tools and potential therapeutics.
Broader Scientific Implications and Gaps in Current Understanding
The study of this compound and other arylcyclohexylamines has broader implications for neuroscience. A deeper understanding of how these compounds interact with the NMDA receptor can provide fundamental insights into the mechanisms of synaptic transmission, neurotoxicity, and dissociative states. researchgate.net This knowledge is crucial for developing new treatments for a range of conditions, from neurological disorders to depression. researchgate.net
However, there are significant gaps in our current understanding. For many novel arylcyclohexylamines, including this compound, there is a lack of detailed pharmacological and toxicological data. researchgate.netmdpi.com Most of the available information pertains to the class of compounds as a whole, and the specific effects of individual structural modifications are often unknown. hi-ground.orgnih.gov
Future research should focus on systematically characterizing the structure-activity relationships of a wide range of arylcyclohexylamine analogues. This includes determining their affinity for the NMDA receptor and other potential targets, as well as their functional effects in cellular and animal models. Closing these knowledge gaps will be essential for realizing the full potential of these compounds as research tools and for mitigating the public health risks associated with their illicit use. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Bromophenyl)cyclohexan-1-amine?
- The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or nucleophilic substitution to introduce the bromophenyl group to the cyclohexane ring. For example, acetylation of the amine intermediate (e.g., using acetic anhydride) followed by deprotection with hydrochloric acid can yield the final compound . Continuous flow reactors and automated systems may enhance yield and reduce environmental impact .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and cyclohexane ring conformation.
- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) provides precise molecular weight and fragmentation patterns .
- X-ray Crystallography: Programs like SHELXL refine crystal structures to determine bond angles, torsion angles, and spatial arrangement .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor Binding Assays: Competitive binding studies against NMDA or σ receptors (common targets for arylcyclohexylamines) using radiolabeled ligands .
- Cell Viability Assays: MTT or lactate dehydrogenase (LDH) assays to assess cytotoxicity in neuronal cell lines .
Advanced Research Questions
Q. How can enantiomeric resolution and absolute configuration determination be achieved for chiral derivatives?
- Chiral Chromatography: Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Circular Dichroism (CD): Correlate CD spectra with computational models (e.g., density functional theory) to assign configurations .
- Single-Crystal X-ray Diffraction: SHELXL refinement of enantiopure crystals provides definitive stereochemical evidence .
Q. What strategies address contradictions in pharmacological data, such as divergent receptor affinity across studies?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., bromine position, amine alkylation) to isolate variables affecting binding .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify key binding residues and explain affinity differences .
Q. How can metabolic pathways and pharmacokinetic properties be studied in vivo?
- Isotope-Labeled Tracers: Administer ¹⁴C- or deuterium-labeled compound to track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Microsomal Incubations: Liver microsomes (human/rodent) identify phase I/II metabolites, with cytochrome P450 inhibition assays to elucidate metabolic enzymes involved .
Q. What experimental designs are optimal for investigating NMDA receptor modulation?
- Electrophysiology: Patch-clamp recordings in hippocampal neurons to measure ion channel blockade efficacy .
- Behavioral Models: Rodent studies (e.g., forced swim test, locomotor activity) correlate receptor affinity with antidepressant or dissociative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
